Coenzyme A, S-hexanoate, lithium salt
Overview
Description
Coenzyme A, S-hexanoate, lithium salt is a derivative of coenzyme A, a crucial coenzyme involved in various biochemical processes. This compound is particularly significant due to its role in facilitating enzymatic acyl-group transfer reactions and supporting the synthesis and oxidation of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of coenzyme A, S-hexanoate, lithium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce coenzyme A, which is then chemically modified to form the S-hexanoate derivative. The final step involves the addition of lithium ions to obtain the lithium salt form .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-hexanoate, lithium salt undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Coenzyme A, S-hexanoate, lithium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It plays a crucial role in metabolic studies, particularly in the synthesis and oxidation of fatty acids.
Medicine: It is used in drug development and metabolic pathway studies to identify potential therapeutic targets.
Mechanism of Action
The mechanism of action of coenzyme A, S-hexanoate, lithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups, which are essential for various metabolic processes. The molecular targets include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. The pathways involved include the citric acid cycle and fatty acid beta-oxidation .
Comparison with Similar Compounds
Similar Compounds
Coenzyme A: The parent compound, involved in similar biochemical processes.
Acetyl-Coenzyme A: A derivative involved in the citric acid cycle.
Malonyl-Coenzyme A: Another derivative involved in fatty acid synthesis.
Uniqueness
Coenzyme A, S-hexanoate, lithium salt is unique due to its specific role in facilitating the transfer of hexanoate groups, which is not a common feature in other coenzyme A derivatives. This specificity makes it particularly useful in certain metabolic studies and industrial applications .
Properties
InChI |
InChI=1S/C27H46N7O17P3S.Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);/t16-,20-,21-,22+,26-;/m1./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVYKXECASUFK-SADZUWAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46LiN7O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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